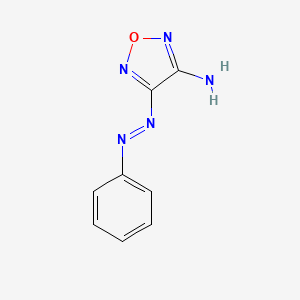
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine, also known as PADODA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a diazenyl derivative of 1,2,5-oxadiazole, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one oxygen atom. PADODA has been extensively studied for its unique properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of certain enzymes. ROS are highly reactive molecules that can cause oxidative stress and damage to cells. 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been shown to induce the formation of ROS, which can lead to the activation of various signaling pathways and the modulation of gene expression. Additionally, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. In vitro studies have demonstrated that 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Furthermore, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been shown to possess anti-microbial properties against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine possesses several advantages for lab experiments, including its ease of synthesis, high purity, and unique properties. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine, including its potential applications in drug development, material science, and analytical chemistry. In drug development, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine could be further studied for its potential as an anti-inflammatory, anti-tumor, and anti-microbial agent. In material science, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine could be used as a building block for the synthesis of novel organic materials with unique properties. In analytical chemistry, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine could be further studied as a fluorescent probe for the detection of metal ions in biological and environmental samples.
In conclusion, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential applications make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine can be synthesized through various methods, including the reaction of 4-phenyldiazenyl chloride with 1,2,5-oxadiazol-3-amine in the presence of a base. Another method involves the reaction of 4-phenyldiazenyl amine with 1,2,5-oxadiazole-3-carboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine with excellent purity.
Aplicaciones Científicas De Investigación
4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been used as a building block for the synthesis of novel organic materials with unique properties. In analytical chemistry, 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-phenyldiazenyl-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-7-8(13-14-12-7)11-10-6-4-2-1-3-5-6/h1-5H,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPULZTXSBTWIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=NON=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



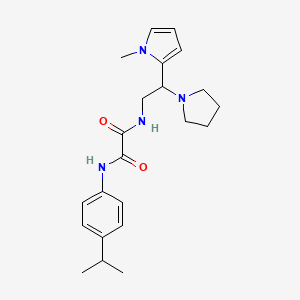
![N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373619.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
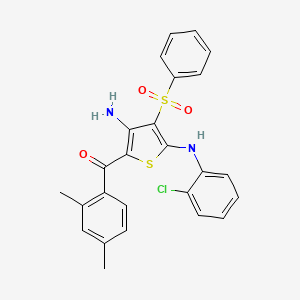
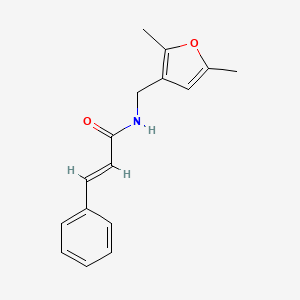
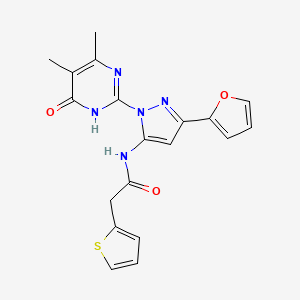
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)
![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)
![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)